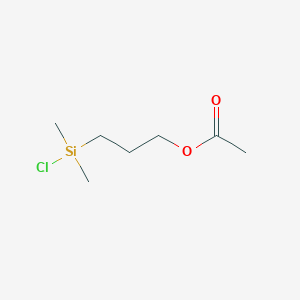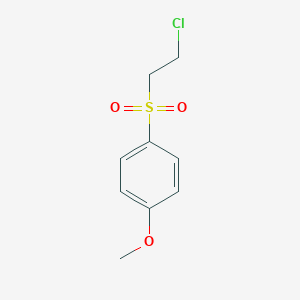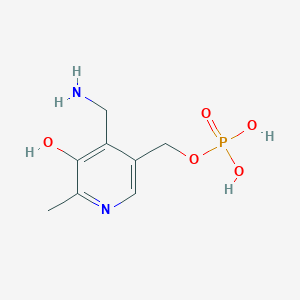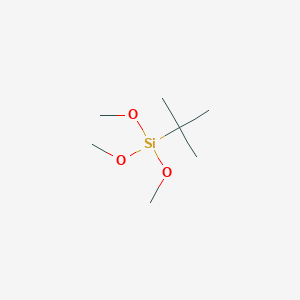
1-Nitro-9,10-dihydrophenanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nitro-9,10-dihydrophenanthrene, also known as 1-nitrophenanthrene or 1-NPD, is an organic compound with the molecular formula C14H11NO2. It is a yellow crystalline solid that is insoluble in water but soluble in organic solvents. 1-NPD has been widely studied for its potential application in various fields, such as organic electronics, materials science, and biomedicine.
Wirkmechanismus
The mechanism of action of 1-NPD is not fully understood, but it is believed to involve the interaction between the nitro group and biological molecules, such as proteins and nucleic acids. The nitro group can undergo reduction to form a nitroso intermediate, which can react with thiol groups in proteins to form adducts. This can lead to changes in protein structure and function, which may contribute to the biological effects of 1-NPD.
Biochemical and Physiological Effects
1-NPD has been shown to have a range of biochemical and physiological effects, including cytotoxicity, genotoxicity, and oxidative stress. In vitro studies have demonstrated that 1-NPD can induce DNA damage and apoptosis in cancer cells, suggesting its potential as an anticancer agent. However, the cytotoxicity of 1-NPD may also pose a risk to normal cells, highlighting the need for further investigation into its safety and efficacy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-NPD in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its low solubility in water, which can make it difficult to work with in aqueous systems. Additionally, the cytotoxicity of 1-NPD may limit its use in certain experiments, particularly those involving living organisms.
Zukünftige Richtungen
There are several future directions for research on 1-NPD. One area of interest is the development of new synthesis methods for 1-NPD and its derivatives, which could lead to the discovery of new materials with novel properties. Another area of interest is the investigation of the biological activity of 1-NPD in vivo, which could provide insight into its potential as a therapeutic agent. Additionally, the use of 1-NPD as a fluorescent probe for imaging biological systems could be further explored, potentially leading to the development of new imaging techniques for biomedical research.
Conclusion
In conclusion, 1-Nitro-9,10-dihydrophenanthrene is a yellow crystalline solid that has been extensively studied for its potential application in various fields, such as organic electronics, materials science, and biomedicine. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 1-NPD could lead to the discovery of new materials and therapeutic agents with important applications in science and medicine.
Synthesemethoden
There are several methods for synthesizing 1-NPD, including the nitration of phenanthrene in the presence of nitric acid and sulfuric acid, the reduction of 1-Nitro-9,10-dihydrophenanthrenenthrene with zinc and hydrochloric acid, and the hydrogenation of 1-Nitro-9,10-dihydrophenanthrenenthrene with palladium on carbon. Among these methods, the nitration of phenanthrene is the most commonly used method for synthesizing 1-NPD.
Wissenschaftliche Forschungsanwendungen
1-NPD has been extensively studied for its potential application in various fields, such as organic electronics, materials science, and biomedicine. In organic electronics, 1-NPD has been used as an electron transport material in organic light-emitting diodes (OLEDs) due to its high electron mobility and good stability. In materials science, 1-NPD has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). In biomedicine, 1-NPD has been investigated for its potential anticancer activity and as a fluorescent probe for imaging biological systems.
Eigenschaften
CAS-Nummer |
18264-77-2 |
|---|---|
Produktname |
1-Nitro-9,10-dihydrophenanthrene |
Molekularformel |
C14H11NO2 |
Molekulargewicht |
225.24 g/mol |
IUPAC-Name |
1-nitro-9,10-dihydrophenanthrene |
InChI |
InChI=1S/C14H11NO2/c16-15(17)14-7-3-6-12-11-5-2-1-4-10(11)8-9-13(12)14/h1-7H,8-9H2 |
InChI-Schlüssel |
WKLQBGSXGOXPEM-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=CC=C2[N+](=O)[O-])C3=CC=CC=C31 |
Kanonische SMILES |
C1CC2=C(C=CC=C2[N+](=O)[O-])C3=CC=CC=C31 |
Synonyme |
9,10-Dihydro-1-nitrophenanthrene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Bromobenzo[b]thiophene](/img/structure/B96252.png)
![4-Acetyltetradecahydro-11H-benzo[a]cyclopenta[d]cycloocten-11-one](/img/structure/B96255.png)
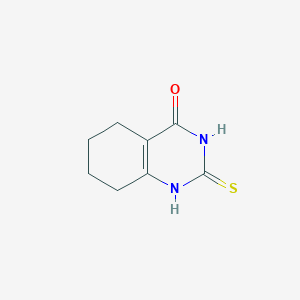

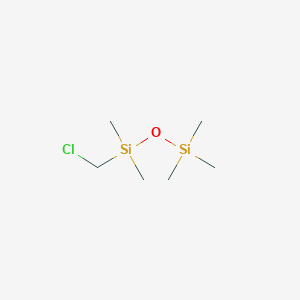
![Endo-1,7,7-trimethylbicyclo[2.2.1]hept-2-YL acrylate](/img/structure/B96266.png)
![1-Chlorosulfonyl-3-methyl-1-azaspiro[3.5]nonan-2-one](/img/structure/B96268.png)
